N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . The molecule also contains an allyl group (a carbon chain attached via a double bond), a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), and a methanesulfonamide group (containing sulfur, oxygen, and nitrogen) attached to the benzo[b][1,4]oxazepine core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzo[b][1,4]oxazepine ring is a seven-membered ring with one oxygen and one nitrogen atom . The presence of these heteroatoms, along with the various substituents, would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the allyl group could potentially undergo reactions typical of alkenes, such as addition reactions . The phenyl group might participate in electrophilic aromatic substitution reactions, and the methanesulfonamide group could potentially undergo a variety of reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanesulfonamide group could enhance its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Antimycobacterial Activity
This compound has been evaluated for its antimycobacterial properties. Researchers synthesized N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives from isoniazid (INH) and screened them against Mycobacterium tuberculosis H37Rv strain. The compounds exhibited antimycobacterial activity, although they were less active than standard drugs like streptomycin and isoniazid .
Anti-HIV Potential
Indole derivatives, such as the one , have been investigated for their biological potential. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were studied for their anti-HIV-1 activity .
Other Biological Activities
While specific studies on this compound are limited, it belongs to the class of 4-thiazolidinone derivatives. These compounds exhibit various important biological activities, including antibacterial, antifungal, antiviral, anticancer, anticonvulsant, antioxidant, and anti-inflammatory effects .
Synthesis and Structure
The compound’s structure was established using IR, 1H NMR, and mass spectroscopy data. It contains a benzoxazepin ring system with an allyl group and a phenylmethanesulfonamide moiety .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-4-12-23-18-13-17(10-11-19(18)27-15-21(2,3)20(23)24)22-28(25,26)14-16-8-6-5-7-9-16/h4-11,13,22H,1,12,14-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWZAYUIUNTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.